

# Technical Monograph: 2-Chloro-N-(2-methylquinolin-8-yl)acetamide

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## Compound of Interest

Compound Name:	2-Chloro-N-(2-methylquinolin-8-yl)acetamide
CAS No.:	61388-90-7
Cat. No.:	B11878547

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## CAS: 61388-90-7 | A Privileged Electrophilic Scaffold[1]

### Executive Summary & Chemical Identity

**2-Chloro-N-(2-methylquinolin-8-yl)acetamide** (CAS 61388-90-7) serves as a critical electrophilic building block in medicinal chemistry and ligand design.[1] Structurally, it combines a 2-methyl-8-aminoquinoline motif—a "privileged structure" known for bidentate metal chelation and biological activity—with a reactive

-chloroacetamide tail.[1]

This compound acts as a gateway reagent. The chloroacetamide moiety functions as a robust electrophile for

derivatization, allowing researchers to graft the fluorescent and chelating properties of the quinoline core onto proteins, polymers, or small-molecule drug candidates.[1]

**Physicochemical Profile**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Property	Data	Note
CAS Number	61388-90-7	Verified Specificity
Molecular Formula		
Molecular Weight	234.68 g/mol	
Appearance	Off-white to pale yellow solid	Quinoline impurities often yellow
Solubility	DMSO, DMF, DCM, Chloroform	Poor water solubility
Reactive Moiety	Alkyl Chloride (-to-carbonyl)	High susceptibility to nucleophiles
Chelation Site	N(1)-quinoline & Amide Nitrogen	Bidentate (N,N) coordination

## Synthesis Protocol: Acylation of 8-Amino-2-methylquinoline

The synthesis relies on the nucleophilic acyl substitution of 8-amino-2-methylquinoline with chloroacetyl chloride.[\[1\]](#) The presence of the 2-methyl group introduces steric bulk that prevents over-alkylation but requires precise base control to scavenge HCl without hydrolyzing the sensitive chloro-linker.[\[1\]](#)

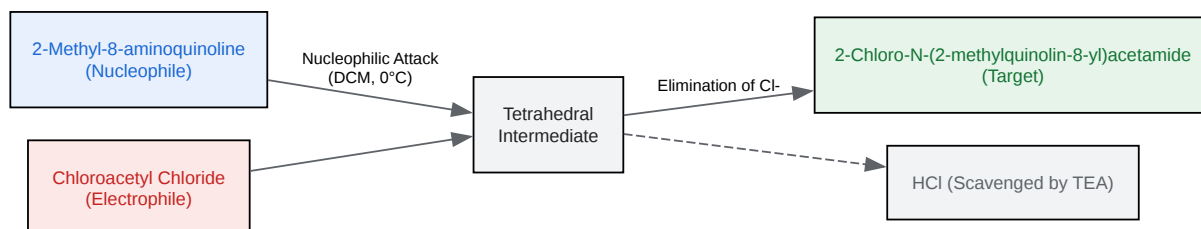
### Reagents

- Substrate: 2-Methyl-8-aminoquinoline (CAS 18978-78-4)[\[1\]](#)
- Acylating Agent: Chloroacetyl chloride (1.1 - 1.2 equiv)[\[1\]](#)
- Base: Triethylamine (TEA) or -Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[\[1\]](#)
- Solvent: Anhydrous Dichloromethane (DCM) or THF[\[1\]](#)

## Step-by-Step Methodology

- Preparation: Dissolve 2-methyl-8-aminoquinoline (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (or Ar).
- Base Addition: Add TEA (1.2 equiv) and cool the solution to using an ice bath. Rationale: Cooling controls the exotherm of the acid chloride addition, preventing side reactions.[1]
- Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 15–20 minutes.
  - Observation: The solution will likely darken or precipitate triethylamine hydrochloride salts.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine starting material.[1]
- Work-up:
  - Quench with saturated (aq).[1]
  - Extract the organic layer and wash with water followed by brine.[8]
  - Dry over anhydrous and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel) if high purity (>98%) is required for biological assays.

## Synthesis Workflow Diagram



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Figure 1: Acylation pathway converting the aminoquinoline precursor to the chloroacetamide scaffold.[1]

## Reactivity & Applications

The utility of CAS 61388-90-7 stems from its dual nature: it is a fluorescent chelator attached to a reactive handle.[1]

### A. Derivatization via

#### Displacement

The primary application is using the chloro group to attach the quinoline motif to other molecules. The chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to displacement by nucleophiles (amines, thiols, azides).[1]

- Synthesis of Ligands: Reacting with secondary amines (e.g., dimethylamine, piperazine) yields glycinamide derivatives.[1] These are potent ligands for Copper(II) and Zinc(II), often used in neurodegenerative disease research (Alzheimer's/Parkinson's) to modulate metal homeostasis.[1]
- Cysteine Labeling: The chloroacetamide is a classic "warhead" for covalent modification of cysteine residues in proteins.[1] This compound can serve as a fluorescent tag to map solvent-exposed cysteines in proteomic studies.[1]

### B. Directing Group in C-H Activation

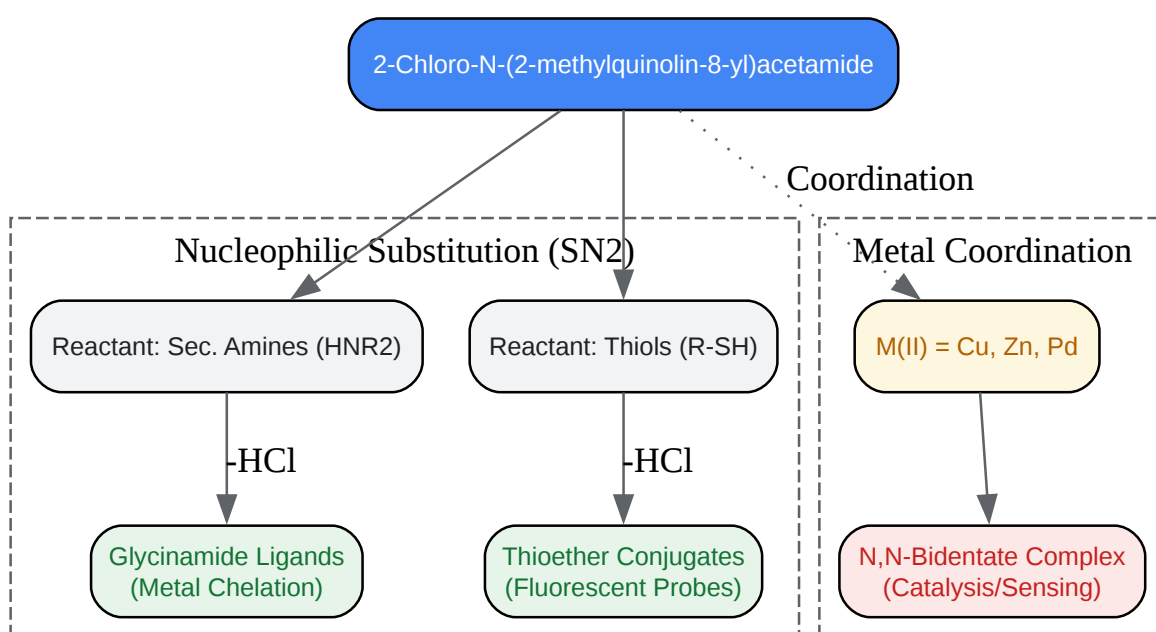
While simple amides of 8-aminoquinoline are famous directing groups (Daugulis chemistry), this specific chloro-derivative is often an intermediate to more complex directing groups.[1]

However, the quinoline nitrogen (

) and the amide nitrogen (

) can coordinate Palladium (Pd) or Copper (Cu), facilitating C-H functionalization on the attached alkyl chain or subsequent derivatives.[1]

## Reactivity Logic Map



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Figure 2: Divergent reactivity profile showing synthetic utility in ligand design and bioconjugation.[1]

## Safety & Handling (Critical)

- Alkylating Agent: As an

-chloroacetamide, this compound is a potent alkylating agent.[1] It can alkylate DNA and proteins.

- Hazard Class: Irritant / Potential Sensitizer.[1]

- PPE: Nitrile gloves are mandatory.[1] Double-gloving is recommended when handling stock solutions.[1] Use a fume hood to avoid inhalation of dust.
- Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to deactivate the alkyl chloride before disposal.[1]

## References

- National Institutes of Health (NIH). (2014).[1] Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives. PubMed Central. Retrieved from [[Link](#)]
- Institute for Basic Science. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents. Retrieved from [[Link](#)][1]

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## Sources

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